molecular formula C27H22F4N6O3S B610435 Relacorilant CAS No. 1496510-51-0

Relacorilant

Cat. No. B610435
M. Wt: 586.5656
InChI Key: WANIDIGFXJFFEL-SANMLTNESA-N
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Description

Clinical Improvements in Cushing Syndrome  Relacorilant is a selective glucocorticoid receptor modulator (SGRM) that has shown promise in treating patients with endogenous Cushing syndrome (CS). A phase 2 study demonstrated that relacorilant can lead to clinically meaningful improvements in hypertension and hyperglycemia without the undesirable effects associated with antiprogesterone activity or drug-induced  hypokalemia["].

Peripheral Glucocorticoid Receptor Antagonism  Relacorilant acts by antagonizing the glucocorticoid receptor (GR) with high selectivity, which is beneficial in managing the symptoms of Cushing's syndrome. It has been found to cause less disinhibition of the hypothalamic–pituitary–adrenal (HPA) axis compared to non-selective GR antagonists like mifepristone, which may be due to its distinct transcriptional coregulator recruitment by the  GR["].

Phase 3 Study in Autonomous Cortisol Secretion  A phase 3 study is currently assessing the efficacy and safety of relacorilant in patients with less severe CS secondary to adrenal adenoma(s) or hyperplasia. This study is the first randomized, double-blind, placebo-controlled trial to test if patients with adrenal autonomous hypercortisolism benefit from medical treatment with  relacorilant["].

Synthesis Analysis

Relacorilant and Chemotherapy Resistance  Relacorilant has been evaluated in combination with chemotherapy agents such as nab-paclitaxel. The combination has shown safety and activity in patients with pancreatic ductal adenocarcinoma and ovarian cancer. It appears that relacorilant can reduce chemotherapy resistance and enhance the activity against tumor growth in solid  tumors["].

Molecular Structure Analysis

Selective Glucocorticoid Receptor Antagonist Properties  Relacorilant's molecular structure allows it to selectively antagonize the glucocorticoid receptor without significant antagonism at other steroid hormone receptors. This selectivity is crucial for its therapeutic effects in treating conditions like Cushing syndrome, where excess cortisol is a primary  concern["].

Chemical Reactions Analysis

Cytochrome P450 Drug Metabolizing Enzymes  Relacorilant has been shown to inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, in vitro and in vivo. This inhibition can lead to increased concentrations of drugs that are highly dependent on CYP3A for clearance. However, relacorilant does not significantly inhibit CYP2C8 or CYP2C9 in vivo, suggesting that drugs that are substrates of only these enzymes can be coadministered with relacorilant without dose  adjustment.

Physical and Chemical Properties Analysis

Tumor Shrinkage in Cushing Disease  In a phase 2 study, two patients with Cushing disease (CD) showed evidence of tumor shrinkage on post-treatment MRIs after being treated with relacorilant. This suggests that relacorilant may have a role as pre-operative medical treatment in patients with CD with invasive  macroadenomas.

Selective Modulation of Glucocorticoid Receptor  The selective modulation of the glucocorticoid receptor by relacorilant is a key feature that distinguishes it from other GR antagonists. This selectivity is likely responsible for its efficacy in treating CS without the side effects commonly associated with non-selective GR  antagonists["].

Relacorilant is a selective glucocorticoid receptor modulator with a promising profile for treating Cushing syndrome and potentially other conditions associated with excess cortisol. Its selective action on the glucocorticoid receptor, combined with its ability to modulate the effects of cortisol without significant off-target effects, makes it a valuable therapeutic agent. Further studies, including phase 3 clinical trials, are underway to fully establish its efficacy and safety profile.

Scientific Research Applications

Relacorilant is a selective glucocorticoid receptor modulator (Relacorilant) with a variety of applications in clinical research, primarily focused on conditions associated with excess cortisol production, such as Cushing syndrome (CS), and its potential use in oncology, particularly in overcoming chemotherapy resistance.

Application in Cushing Syndrome (CS) Treatment

Research Methodology: Phase 3 clinical trials with a randomized-withdrawal design after an open-label treatment phase to assess efficacy and safety in patients with  CS.

Key Findings: Relacorilant improved glycemic control and hypertension without causing hypokalemia or antiprogesterone effects. It was well tolerated and showed potential for tumor shrinkage in pituitary  macroadenomas["].

Application in Oncology:

Research Methodology: Preclinical studies and Phase 1 clinical trials to evaluate the combination of relacorilant with chemotherapy agents like nab-paclitaxel in patients with solid  tumors.

Key Findings: Relacorilant, when combined with nab-paclitaxel, showed enhanced activity against tumor growth and reduced chemotherapy resistance. It resulted in durable disease control in patients with pancreatic ductal adenocarcinoma (PDAC), ovarian cancer (OvCA), and other solid  tumors["].

Application in Adrenocortical Carcinoma (ACC):

Research Methodology: Phase 1b study to evaluate the safety and efficacy of relacorilant combined with the checkpoint inhibitor pembrolizumab in patients with advanced ACC and  hypercortisolism.

Key Findings: The study aims to determine if GR antagonism can promote tumor response in patients with ACC treated with checkpoint inhibitors, hypothesizing that relacorilant may enhance the immune response by mitigating the immunosuppressive effects of excess  glucocorticoids["].

Application in Drug Metabolism Studies:

Research Methodology: In vitro and in vivo studies to assess the effect of relacorilant on cytochrome P450 (CYP) drug-metabolizing  enzymes.

Key Findings: Relacorilant inhibited CYP3A4, CYP2C8, and CYP2C9 in vitro and was a strong CYP3A inhibitor in vivo, suggesting that coadministration with drugs highly dependent on CYP3A for clearance could increase their  concentrations["].

Relacorilant has shown promise in the treatment of CS by improving clinical symptoms without significant side effects. Its role in oncology is being explored, particularly in enhancing the efficacy of chemotherapy and potentially improving the response to immunotherapy in ACC. Additionally, its impact on drug metabolism is an important consideration for combination therapies.

Mechanism Of Action

Relacorilant, also known by its chemical name CORT125134, is an investigational drug developed by Corcept Therapeutics. It functions as a highly selective glucocorticoid receptor (GR) modulator with a unique mechanism of action.

Selective GR Modulation: Relacorilant is classified as a selective glucocorticoid receptor modulator (Relacorilant). This means that it selectively targets and modulates the activity of the glucocorticoid receptor, a type of steroid hormone receptor found in cells throughout the body[].

Competitive Antagonism of Cortisol Activity: The drug acts by competitively antagonizing the activity of cortisol at the glucocorticoid receptor. Cortisol, a natural steroid hormone, plays a vital role in various body functions, including the stress response, metabolism, and immune response. By binding to the GRs, Relacorilant competes with cortisol, effectively inhibiting its activity. This inhibition prevents the translocation of the ligand-GR complexes to the cell nucleus and subsequently reduces the gene expression typically induced by cortisol[]​​​​.

Lack of Binding to Other Hormone Receptors: Unlike some other drugs in its class, Relacorilant does not bind significantly to other hormone receptors like the progesterone or androgen receptors. This selectivity is crucial as it reduces the likelihood of cross-reactivity and off-target effects, making it potentially more suitable for treating conditions where specific inhibition of GR is desired[][].

Relacorilant's mechanism of action, through selective modulation of the glucocorticoid receptor and competitive antagonism of cortisol, positions it as a potentially valuable therapeutic agent in conditions where cortisol's role is detrimental, such as in certain types of cancers and endocrine disorders. Its high selectivity for the GR and lack of significant interaction with other hormone receptors underscore its potential for targeted therapy with reduced side effects.

Biochemical And Physiological Effects

Impact on Endogenous Cushing Syndrome (CS): In a Phase 2 study, Relacorilant showed clinical benefits in patients with endogenous CS, particularly in managing hypertension and hyperglycemia. The study demonstrated that Relacorilant could reduce the clinical manifestations associated with hypercortisolism by modulating cortisol activity, which is critical in conditions like CS[].

Effects on Somatostatin Receptor Subtype 2 (SSTR2) in Neuroendocrine Tumors (NETs): Relacorilant has been observed to upregulate SSTR2 expression in ACTH-secreting NETs. This is significant because SSTR2 plays a crucial role in the regulation of pituitary hormone secretion and has antitumor effects on NETs. Glucocorticoids, which downregulate SSTR2, can lead to the ineffectiveness of SSTR2-targeting somatostatin analogs in patients with Cushing disease. The selective GR modulation by Relacorilant can overcome this suppression, thereby potentially re-sensitizing tumors to the effects of somatostatin and its analogs[].

Inhibition of Glucocorticoid-Mediated Suppression in Murine Cell Line: In vitro studies using the murine At-T20 corticotroph cell line showed that Relacorilant inhibited the glucocorticoid-mediated suppression of SSTR2. The selective GR modulation by Relacorilant reversed the suppression of SSTR2 mRNA caused by dexamethasone. This finding suggests that Relacorilant can restore the efficacy of endogenous somatostatin and somatostatin analogs by overcoming the inhibitory effects of glucocorticoids on SSTR2 expression[].

The research findings highlight the potential of Relacorilant in managing conditions associated with excess cortisol, such as Cushing Syndrome, and in enhancing the efficacy of treatments targeting SSTR2 in neuroendocrine tumors. The selective modulation of the glucocorticoid receptor by Relacorilant and its impact on SSTR2 expression are critical areas of its biochemical and physiological action.

Advantages And Limitations For Lab Experiments

In laboratory experiments, including those involving drugs like Relacorilant, there are several advantages and limitations to consider:

Advantages

Enhanced Chemotherapy Sensitivity: In a randomized, controlled study, the combination of Relacorilant with nab-paclitaxel improved progression-free survival (PFS) among women with recurrent platinum-resistant or refractory ovarian cancer. This suggests that glucocorticoid receptor antagonism by Relacorilant may enhance or restore chemotherapy sensitivity, offering a significant advantage in treating certain cancer types[].

Efficacy with Lower Chemotherapy Dosage: The study found that a lower dose of nab-paclitaxel could be used when combined with Relacorilant compared to nab-paclitaxel alone. This is attributed to Relacorilant inhibiting the metabolism of nab-paclitaxel, potentially allowing for effective treatment with reduced chemotherapy dosage, thereby minimizing exposure to the cytotoxic effects of chemotherapy[].

Improved Duration of Response: Although the objective response rate was similar between the groups, the duration of response was significantly improved in the intermittent Relacorilant plus nab-paclitaxel arm compared to nab-paclitaxel alone. This indicates that Relacorilant can potentially enhance the long-term effectiveness of chemotherapy regimens[].

Limitations

Overall Survival Assessment Pending: The study noted that overall survival data was not yet mature for assessment. This indicates a limitation in understanding the long-term survival benefit of Relacorilant in this context, necessitating further investigation[]​​.

Adverse Events: The most common adverse events of grade 3 or higher in the study included neutropenia, anaemia, and peripheral sensory neuropathy. While the safety profile was deemed favorable, these adverse events highlight the need for careful monitoring and management in clinical use[]​​.

Relacorilant shows promise in enhancing chemotherapy efficacy, particularly in ovarian cancer, with the potential for reduced chemotherapy dosage and improved duration of treatment response. However, further studies are needed to assess long-term survival benefits and to understand and manage its associated adverse events fully.

Future Directions

The future directions of Relacorilant, particularly in the treatment of patients with Cushing Syndrome, involve a continued focus on evaluating its efficacy and safety. Relacorilant is a selective glucocorticoid receptor modulator under investigation for this purpose. The studies so far have not shown that Relacorilant causes prolongation of the cardiac QT interval, an important aspect in assessing the cardiac safety of any drug["].

Relacorilant has shown potential benefits in clinical trials without causing undesirable anti-progesterone effects or drug-induced hypokalemia. This makes it a promising candidate for further investigation and development, especially for treating endogenous hypercortisolism due to either excess ACTH secretion or autonomous adrenal cortisol secretion. The phase 2 studies have focused on assessing the impact of reduced cortisol activity on blood pressure and blood glucose control in patients with Cushing Syndrome[].

As Relacorilant progresses through clinical trials, the focus is likely to remain on its selective mechanism of action and potential advantages over other treatments. This includes its ability to modulate cortisol activity without the unwanted effects associated with progesterone receptor antagonism. Future research will likely continue to refine dosage strategies and further clarify the clinical implications and benefits of Relacorilant in managing Cushing Syndrome and possibly other conditions influenced by cortisol levels.

properties

IUPAC Name

[(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIDIGFXJFFEL-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099345
Record name Relacorilant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relacorilant

CAS RN

1496510-51-0
Record name [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Relacorilant [USAN:INN:WHO-DD]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relacorilant
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Record name Relacorilant
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RELACORILANT
Source FDA Global Substance Registration System (GSRS)
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